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Compound of Interest

Compound Name: 1H-Benzo[g]indole

Cat. No.: B1329717

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the heterocyclic
compound 1H-Benzo[g]indole. The information is intended to assist researchers and
scientists in the fields of chemistry and drug development in the characterization and utilization
of this molecule. Data for mass spectrometry (MS) and carbon-13 nuclear magnetic resonance
(3C NMR) spectroscopy are presented. At the time of this report, specific experimental *H NMR
and IR spectroscopic data were not readily available in the public databases searched. General
experimental protocols for these techniques are provided as a reference.

Spectroscopic Data

The quantitative spectroscopic data available for 1H-Benzo[g]indole is summarized in the
tables below.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule
and its fragments, confirming its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for 1H-Benzo[g]indole

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1329717?utm_src=pdf-interest
https://www.benchchem.com/product/b1329717?utm_src=pdf-body
https://www.benchchem.com/product/b1329717?utm_src=pdf-body
https://www.benchchem.com/product/b1329717?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

. Source of Key Fragments Precursor
Technique
Spectrum (m/z) Adduct/Type
Data not fully detailed -
GC-MS F-43-887-8 ) Not specified
in the source.
167.0725 (999),
MSBNK- 141.0693 (904),
LC-MS CASMI_2012- 115.0537 (712), [M]+e
SMI00141 140.0616 (153),

166.0648 (113)

141.069626 (100),
Other MS MoNA041973 M-+H
168.08075 (42.23)

141.069717 (100),
Other MS MoNA041974 M-+H
168.080826 (33.89)

Data sourced from PubChem CID 98617.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
The following table lists the available *3C NMR data.

Table 2: 13C NMR Spectroscopic Data for 1H-Benzo[g]indole

Instrument Solvent Copyright

© 2002-2025 Wiley-VCH
GmbH

Bruker WH-90 Not specified

This information indicates the availability of a 13C NMR spectrum, though specific chemical shift
values are not provided in the source.[1]

Experimental *H NMR data for 1H-Benzo[g]indole, including chemical shifts and coupling
constants, were not found in the searched databases.
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Infrared (IR) Spectroscopy

Experimental IR spectroscopic data for 1H-Benzo[g]lindole, detailing characteristic absorption
bands, were not found in the searched databases.

Experimental Protocols

While specific experimental protocols for the acquisition of the above data for 1H-
Benzo[glindole are not detailed in the available sources, the following sections describe
general methodologies for the spectroscopic analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in a suitable
deuterated solvent (e.g., CDCls, DMSO-de) to a final volume of about 0.6 mL in a clean NMR
tube. Complete dissolution is ensured, and any solid particles are removed by filtration
through a glass wool plug.

e Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the
nucleus being observed (e.g., *H or 13C). The sample is placed in the magnet, and the field
homogeneity is optimized through a process called shimming.

o Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the
resulting free induction decay (FID) signal is recorded. The number of scans is chosen to
achieve an adequate signal-to-noise ratio.

o Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier
transform. The spectrum is then phased, and the baseline is corrected. Chemical shifts are
referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy (Thin Solid Film Method)

o Sample Preparation: A small amount of the solid sample (around 50 mg) is dissolved in a few
drops of a volatile solvent like methylene chloride or acetone.

o Film Deposition: A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The
solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.
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Data Acquisition: The salt plate is mounted in the sample holder of the FT-IR spectrometer. A
background spectrum of the clean, empty salt plate is typically recorded first. The infrared
spectrum of the sample is then acquired by passing an infrared beam through the film.

Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a
function of wavenumber. The positions and intensities of the absorption bands are correlated
with the functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction: For techniques like GC-MS, the sample is first vaporized and separated
on a gas chromatography column before entering the mass spectrometer. For LC-MS, the
sample is dissolved in a suitable solvent and separated on a liquid chromatography column.

lonization: In the mass spectrometer, the sample molecules are ionized. Common ionization
techniques include Electron lonization (El) for GC-MS and Electrospray lonization (ESI) or
Atmospheric Pressure Chemical lonization (APCI) for LC-MS.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b1329717?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/98617
https://www.benchchem.com/product/b1329717#spectroscopic-data-for-1h-benzo-g-indole-nmr-ir-ms
https://www.benchchem.com/product/b1329717#spectroscopic-data-for-1h-benzo-g-indole-nmr-ir-ms
https://www.benchchem.com/product/b1329717#spectroscopic-data-for-1h-benzo-g-indole-nmr-ir-ms
https://www.benchchem.com/product/b1329717#spectroscopic-data-for-1h-benzo-g-indole-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1329717?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

